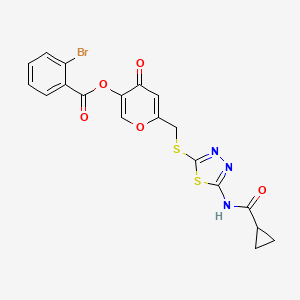

![molecular formula C12H14N4O2 B2499472 2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097893-96-2](/img/structure/B2499472.png)

2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

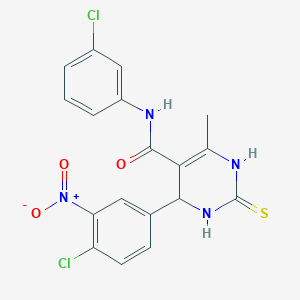

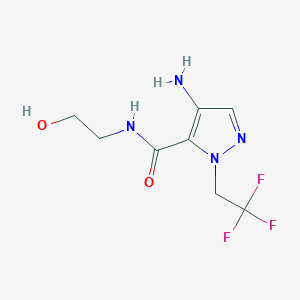

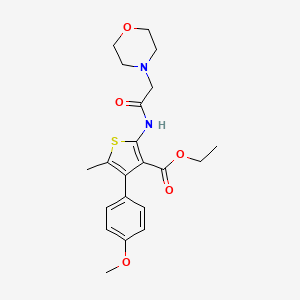

2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole, also known as FCPMT, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, such as drug discovery and development, chemical biology, and materials science. FCPMT is a triazole-based compound that is synthesized through a multi-step process, and its mechanism of action involves the inhibition of certain enzymes and proteins.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activities : Research by Başoğlu et al. (2013) involved the design, synthesis, and antimicrobial evaluation of azole derivatives, starting from furan-2-carbohydrazide. These compounds displayed activity against tested microorganisms, highlighting the potential of furan and triazole-based compounds in developing new antimicrobial agents Başoğlu et al., 2013.

Antiviral Activity : A study by Hashem et al. (2007) explored the conversion of 3-(1,3-diphenylpyrazol-4-yl-methylene)-5-aryl-2(3H)-furanones into various heterocyclic systems, some of which showed promising antiviral activities against HAV and HSV-1 Hashem et al., 2007.

Synthetic Methodology and Chemical Properties

Electrophilic Oxyalkylation : Khodakovskiy et al. (2010) demonstrated the electrophilic oxyalkylation of five-membered heterocycles with 2-(trifluoroacetyl)-1,3-azoles, indicating the significance of these reactions in the synthesis of trifluoromethyl-substituted alcohols Khodakovskiy et al., 2010.

Direct Arylation via C-H Bond Activation : Roger et al. (2010) discussed the palladium-catalyzed direct arylation of heteroaromatic compounds, which includes furans and triazoles among others. This method allows for the efficient formation of carbon-carbon bonds, showcasing the utility of such compounds in complex molecule synthesis Roger et al., 2010.

Materials Science and Photoluminescence

- Photoluminescent Clusters : Bai et al. (2015) assembled photoluminescent [CunIn] clusters using clickable hybrid [N,S] ligands, including 1,2,3-triazole-based NS ligands. These complexes exhibited strong blue or yellow emissions, indicating potential applications in materials science and photoluminescent materials Bai et al., 2015.

Mechanism of Action

Target of Action

It is known that compounds containing thepyrrolidine ring and the 1,2,3-triazole ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the1,2,3-triazole ring produces anti-ChE activity by inhibiting both AChE and BuChE activities . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .

Biochemical Pathways

Compounds containing thepyrrolidine ring and the 1,2,3-triazole ring are known to have a broad spectrum of biological activities .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

properties

IUPAC Name |

furan-3-yl-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c17-12(10-3-7-18-9-10)15-6-1-2-11(15)8-16-13-4-5-14-16/h3-5,7,9,11H,1-2,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDWKRUMQCVEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=COC=C2)CN3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2499393.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2499394.png)

![N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide](/img/structure/B2499397.png)

![1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2499400.png)

![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2499405.png)